molecular formula C19H18N2 B6303465 2-Ethyl-6-phenyl-3-phenylamino-pyridine CAS No. 2055683-18-4

2-Ethyl-6-phenyl-3-phenylamino-pyridine

Cat. No.: B6303465
CAS No.: 2055683-18-4
M. Wt: 274.4 g/mol
InChI Key: MJWUOZMWMSLYKO-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenyl-3-phenylamino-pyridine is a trisubstituted pyridine derivative characterized by an ethyl group at position 2, a phenyl group at position 6, and a phenylamino group (-NHPh) at position 2. This compound’s structural complexity arises from the combination of aromatic (phenyl) and aliphatic (ethyl) substituents, along with the electron-rich phenylamino moiety. Such substitutions influence its electronic, steric, and solubility properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-ethyl-N,6-diphenylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-2-17-19(20-16-11-7-4-8-12-16)14-13-18(21-17)15-9-5-3-6-10-15/h3-14,20H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWUOZMWMSLYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethyl-6-phenyl-3-phenylamino-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with phenylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-Ethyl-6-phenyl-3-phenylamino-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-6-phenyl-3-phenylamino-pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenyl-3-phenylamino-pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on the pyridine ring critically determine chemical reactivity and biological activity. Key comparisons include:

Compound Name Substituents (Positions) Key Differences Impact on Properties
2-Ethyl-6-phenyl-3-phenylamino-pyridine Ethyl (2), Phenyl (6), Phenylamino (3) Reference compound Balanced lipophilicity; potential for π-π interactions
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate 4-Methylphenyl (6), Ethyl ester (2) Thienopyridine core vs. pyridine Enhanced planarity and conjugation; altered biological target affinity
2-Methyl-6-(phenylethynyl)pyridine Phenylethynyl (6), Methyl (2) Ethynyl vs. ethyl; lack of phenylamino Higher rigidity; potential for anticancer activity
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone Trifluoromethyl (6), Acetyl (3) Electron-withdrawing CF₃ vs. phenylamino Reduced electron density; altered solubility

Key Insight: The phenylamino group at position 3 in the target compound introduces hydrogen-bonding capability, which is absent in analogs with ester or acetyl groups. This feature may enhance interactions with biological targets like enzymes or receptors .

Physicochemical Properties

A comparative analysis of solubility, stability, and lipophilicity:

Property 2-Ethyl-6-phenyl-3-phenylamino-pyridine 6-(Trifluoromethyl)pyrimidin-4-amine Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
LogP ~3.5 (estimated) 2.1 2.8
Aqueous Solubility Low (hydrophobic substituents) Moderate (polar pyrimidine) Very low (thiophene core)
Thermal Stability High (aromatic stabilization) Moderate High

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